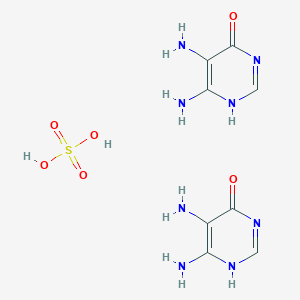

Hemisulfato de 4,5-diamino-6-hidroxipirimidina

Descripción general

Descripción

Vargatef, conocido por su nombre químico nintedanib, es un medicamento oral utilizado principalmente para el tratamiento de la fibrosis pulmonar idiopática y el cáncer de pulmón de células no pequeñas de histología adenocarcinoma. Es un inhibidor triple de la angioquinasa que se dirige a tres receptores clave involucrados en la angiogénesis y el crecimiento tumoral: los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento de fibroblastos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DAPI serves as an important intermediate in the synthesis of antiviral drugs. It is particularly relevant in the production of acyclovir and other related compounds used to treat viral infections. Acyclovir is a well-known antiviral medication effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

Case Study: Acyclovir Synthesis

- Process : The synthesis of acyclovir involves the transformation of DAPI into various derivatives that exhibit antiviral activity.

- Outcome : Acyclovir has been shown to significantly reduce the severity and duration of herpes outbreaks, demonstrating the practical importance of DAPI in drug formulation.

Research Applications

DAPI is widely utilized in biochemical research for studying cellular processes. Its role as a model compound allows researchers to investigate kinase inhibition and angiogenesis.

Key Research Areas :

- Kinase Inhibition : DAPI is used to analyze the inhibition of specific kinases involved in cancer progression. This application is crucial for developing targeted cancer therapies.

- Angiogenesis Studies : The compound helps in understanding the mechanisms of blood vessel formation, which is vital for cancer growth and metastasis.

Biological Applications

In biological research, DAPI is employed for its fluorescent properties, making it useful for staining DNA in cell imaging studies.

Fluorescent Staining :

- Application : DAPI binds strongly to adenine-thymine rich regions of DNA, allowing for visualization under UV light.

- Impact : This technique aids in cell cycle analysis and apoptosis studies, providing insights into cellular health and disease states.

Environmental and Safety Considerations

While DAPI has extensive applications, its safety profile is also a consideration. Studies indicate that it does not produce toxic effects at typical exposure levels, making it relatively safe for laboratory use.

| Property | Value |

|---|---|

| Solubility | Poorly soluble |

| Toxicity | Low toxicity |

| Recommended Exposure Limits | Varies by jurisdiction |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de nintedanib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de indol, seguido de la introducción de varios sustituyentes para lograr la estructura final. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar las transformaciones químicas deseadas.

Métodos de producción industrial: La producción industrial de nintedanib sigue una ruta sintética similar, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reactores de alta eficiencia, procesos de flujo continuo y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Nintedanib experimenta varias reacciones químicas, que incluyen:

Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente usando agentes reductores.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Nucleófilos / Electrófilos: Halógenos, aminas, alcoholes.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Mecanismo De Acción

Nintedanib ejerce sus efectos uniéndose selectivamente e inhibiendo la actividad quinasa de los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento de fibroblastos. Esta inhibición conduce a la inducción de la apoptosis de las células endoteliales, la reducción de la vasculatura tumoral y la inhibición de la proliferación y migración de las células tumorales. Los objetivos moleculares y las vías implicadas incluyen la inhibición de las vías de señalización de la angiogénesis, que son cruciales para el crecimiento y la metástasis del tumor .

Compuestos Similares:

Pirfenidona: Otro agente antifibrótico utilizado en el tratamiento de la fibrosis pulmonar idiopática.

Lenvatinib: Un inhibidor de la tirosina quinasa multidiana utilizado en el tratamiento de varios cánceres.

Comparación: Nintedanib es único en su inhibición triple de la angioquinasa, dirigiéndose a tres receptores clave simultáneamente. Esta inhibición de amplio espectro lo diferencia de otros compuestos como la pirfenidona, que se dirige principalmente a las vías fibróticas, y el lenvatinib, que tiene un perfil de inhibición de la quinasa diferente. La capacidad de nintedanib para inhibir múltiples vías implicadas en la angiogénesis y el crecimiento tumoral lo convierte en un agente terapéutico versátil y potente .

Comparación Con Compuestos Similares

Pirfenidone: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis.

Lenvatinib: A multitargeted tyrosine kinase inhibitor used in the treatment of various cancers.

Comparison: Nintedanib is unique in its triple angiokinase inhibition, targeting three key receptors simultaneously. This broad-spectrum inhibition differentiates it from other compounds like pirfenidone, which primarily targets fibrotic pathways, and lenvatinib, which has a different kinase inhibition profile. Nintedanib’s ability to inhibit multiple pathways involved in angiogenesis and tumor growth makes it a versatile and potent therapeutic agent .

Actividad Biológica

4,5-Diamino-6-hydroxypyrimidine hemisulfate (DAHP) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of DAHP's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of 4,5-Diamino-6-hydroxypyrimidine Hemisulfate

DAHP is a pyrimidine derivative characterized by two amino groups and a hydroxyl group on its structure, which allows it to participate in various biochemical interactions. The compound has been studied for its role in cellular signaling pathways and its potential as an inhibitor of certain enzymes involved in critical metabolic processes.

The biological activity of DAHP primarily stems from its ability to interact with specific molecular targets within cells. The presence of amino and hydroxyl groups enables DAHP to form hydrogen bonds with biomolecules, influencing various biochemical pathways. Notably, it has been investigated for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.

Biological Activities

- Antimicrobial Activity : DAHP has shown promising results against various microorganisms. Its structural similarity to folate analogs allows it to inhibit the growth of certain bacteria and fungi by disrupting folate metabolism.

- Anticancer Properties : Research indicates that DAHP may inhibit tumor growth by targeting angiogenesis pathways. It has been evaluated for its ability to block vascular endothelial growth factor (VEGF) signaling, which is vital for tumor vascularization.

- Neuroprotective Effects : Studies have suggested that DAHP may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Inhibits angiogenesis via VEGF signaling | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Table 2: In Vitro Studies on Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 μg/mL | |

| Staphylococcus aureus | 10 μg/mL | |

| Candida albicans | 20 μg/mL |

Case Studies

Case Study 1: Anticancer Mechanism

A study explored the effects of DAHP on human cancer cell lines, demonstrating that treatment with DAHP resulted in decreased cell viability and induced apoptosis through the inhibition of VEGF signaling pathways. This suggests a potential role for DAHP as an anti-cancer agent targeting angiogenesis.

Case Study 2: Neuroprotection

In a model of Parkinson's disease, DAHP was administered to assess its neuroprotective properties. Results indicated that DAHP reduced neuronal cell death and improved motor function in treated animals compared to controls, highlighting its potential application in neurodegenerative disorders.

Propiedades

IUPAC Name |

4,5-diamino-1H-pyrimidin-6-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJZVGHPJPXEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)N.C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585123 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-18-6 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.